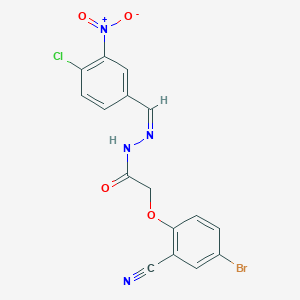![molecular formula C20H29N3O2 B5917028 9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, commonly known as MT-45, is a synthetic opioid analgesic that was first developed in the 1970s. It is a potent agonist of the μ-opioid receptor, which is primarily responsible for its analgesic effects. MT-45 has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.
Mécanisme D'action
MT-45 exerts its effects by binding to the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. This binding results in the activation of the receptor and the subsequent inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. MT-45 also has some affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, sedation, and hypothermia. MT-45 has been shown to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MT-45 is its potency as an agonist of the μ-opioid receptor, which makes it useful as a research tool in the study of opioid receptors and pain pathways. However, one limitation of MT-45 is its potential for abuse and dependence, which may limit its usefulness as a research tool. Additionally, the long duration of action of MT-45 may make it difficult to use in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research involving MT-45. One area of interest is the development of new opioid receptor ligands based on the structure of MT-45. Another area of interest is the study of the effects of MT-45 on the central nervous system and its potential for the treatment of chronic pain. Finally, the potential for abuse and dependence associated with MT-45 highlights the need for further research into the development of safer and more effective opioid analgesics.
Méthodes De Synthèse
The synthesis of MT-45 involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(morpholinomethyl)chlorobenzene. This intermediate is then reacted with 1,3-diaminopropane to form the tricyclic structure of MT-45. Finally, the hydroxyl group is added to the molecule to form the final product.
Applications De Recherche Scientifique
MT-45 has been primarily used as a research tool in the study of opioid receptors and pain pathways. It has been shown to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 has also been used in the study of the effects of opioids on the central nervous system and in the development of new opioid receptor ligands.
Propriétés
IUPAC Name |
9-(morpholin-4-ylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(16-21-8-10-25-11-9-21)18-12-22-6-7-23(13-18)15-19(20,14-22)17-4-2-1-3-5-17/h1-5,18,24H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCLHXIPKWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3(CN4CCOCC4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Morpholinomethyl-1-phenyl-3,6-diazahomoadamantan-9-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)



![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)

![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)